molecular formula C13H15N3S B2445976 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325305-24-5

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2445976
CAS RN: 1325305-24-5
M. Wt: 245.34
InChI Key: UGCCKCAITKYRJD-UHFFFAOYSA-N
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Description

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by the presence of a cyclic core structure with two or more rings that are fused together. The synthesis, mechanism of action, and biochemical and physiological effects of this compound are discussed in

Scientific Research Applications

Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors

A study by Fleita, Sakka, and Mohareb (2013) synthesized and evaluated a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems for their potential as epidermal growth factor receptor inhibitors. Among these, a compound showed potent inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro. This suggests potential applications in anti-breast cancer therapy (Fleita, Sakka, & Mohareb, 2013).

Antipsychotic Agents

Wise et al. (1985) reported that compounds related to 1,3,8-triazaspiro[4.5]decan-4-one demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. Their research suggested a reduced propensity for neurological side effects, indicating potential applications as antipsychotic agents (Wise et al., 1985).

Ultrasound-Assisted Synthesis of Urea Derivatives

Velupula et al. (2021) conducted a study on the ultrasound-assisted synthesis of novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. The method used was environmentally friendly, energy-efficient, and provided greater selectivity under ambient conditions. The derivatives were characterized by various spectral data, highlighting their potential in various scientific applications (Velupula et al., 2021).

Opioid Receptor Modulators

A study by Jordan et al. (2005) synthesized a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones and evaluated their biological activity at opioid and opioid receptor like-1 (ORL-1) G-protein coupled receptors. The research indicated that substitution on the biaryl moiety produced enhanced affinity for the mu-opioid receptor, suggesting their potential as opioid receptor modulators (Jordan et al., 2005).

Antidiabetic Activity

Kayukova et al. (2022) investigated 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts for their antidiabetic α-amylase and α-glucosidase activity. The study revealed that these compounds exhibit high and moderate antidiabetic activity, highlighting another potential scientific application (Kayukova et al., 2022).

properties

IUPAC Name

3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCCKCAITKYRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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